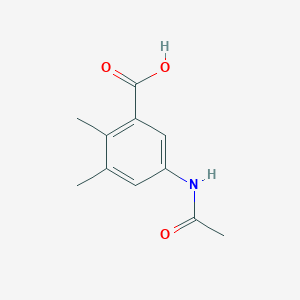
5-Acetamido-2,3-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,3-dimethylbenzoic acid typically involves the acylation of 2,3-dimethylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acylation reactions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetamido-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-acetamido-2,3-dicarboxybenzoic acid.
Reduction: Formation of 5-amino-2,3-dimethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Acetamido-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown binding affinity with cyclooxygenase-2 (COX-2) receptors, which are involved in the inflammatory response . The acetamido group enhances the selectivity and binding affinity of the compound to the COX-2 receptor, leading to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
2,3-Dimethylbenzoic acid: Lacks the acetamido group.
5-Acetamido-2,3-dicarboxybenzoic acid: Contains additional carboxyl groups.
Uniqueness
5-Acetamido-2,3-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other similar compounds. The acetamido group enhances its potential as a pharmaceutical agent, particularly in the development of NSAIDs with improved efficacy and reduced side effects .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-acetamido-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-10(7(6)2)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UERLKUKMAXMBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


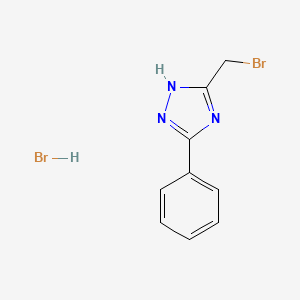


![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
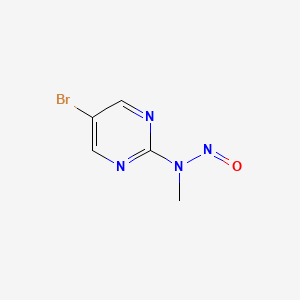

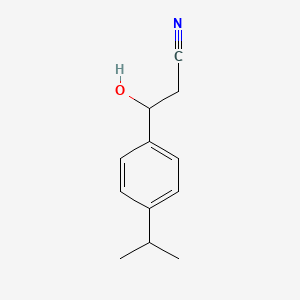
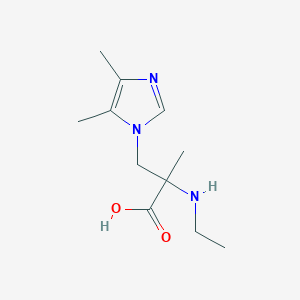



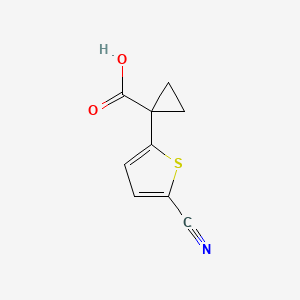
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)

